Nerisopam

Neuroscience Neuropharmacology Anxiolytics

Nerisopam (EGIS-6775, GYKI-52322) is a differentiated 2,3-benzodiazepine offering exclusive basal ganglia targeting and 5-HT1A receptor agonism (IC50 = 7.1 μM). Unlike classical 1,4-benzodiazepines, it lacks sedative, muscle relaxant, and anticonvulsant effects, enabling crisp dissection of striato-pallido-nigral circuitry in anxiety and psychosis models without confounding cortical or limbic engagement. Its weak PDE inhibition (IC50 = 24 μM) further positions it as a critical comparative control for tofisopam. Supplied exclusively for non-clinical research; bulk and custom synthesis options available.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
CAS No. 102771-12-0
Cat. No. B1678200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNerisopam
CAS102771-12-0
Synonyms1-(4-aminophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
1-(4-aminophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine dihydrochloride
1-(4-aminophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine monohydrochloride
1-(4-aminophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine sulfate
GYKI 52 322
GYKI 52322
GYKI-522322
Nerisopam
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N
InChIInChI=1S/C18H19N3O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-10H,8,19H2,1-3H3
InChIKeyWWQDEXGFYVSTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nerisopam (102771-12-0) Procurement Specifications: 2,3-Benzodiazepine Anxiolytic-Antipsychotic for Research


Nerisopam (CAS: 102771-12-0, also known as EGIS-6775 or GYKI-52322) is a 2,3-benzodiazepine derivative structurally related to tofisopam, classified as a small-molecule investigational drug candidate [1]. It functions as an orally active gamma-aminobutyric acid (GABA) receptor agonist and exhibits both anxiolytic and antipsychotic-like effects in preclinical models . The compound reached Phase 2 clinical evaluation for anxiety disorders before development was discontinued, and is currently supplied exclusively for non-clinical research applications [1][2].

Nerisopam (102771-12-0) Differentiation: Why 2,3-Benzodiazepine Class Selectivity Prevents Generic Substitution


Procurement of Nerisopam over generic benzodiazepines or its closest analogs is scientifically justified by its classification as a 2,3-benzodiazepine. This subclass possesses a fundamentally distinct pharmacological profile compared to classical 1,4-benzodiazepines, lacking typical sedative, muscle relaxant, and anticonvulsant effects [1]. Crucially, its binding sites in the CNS are restricted exclusively to the basal ganglia, contrasting with the widespread cortical and limbic distribution of 1,4-benzodiazepines [2]. Within the 2,3-benzodiazepine family, Nerisopam exhibits a unique multi-target profile, combining 5-HT1 receptor agonism, weak phosphodiesterase inhibition, and a distinct striatal activation pattern not replicated by tofisopam or girisopam [3][4]. This constellation of properties renders cross-class or even intra-class substitution invalid for studies requiring this specific pharmacological fingerprint.

Nerisopam (102771-12-0) Comparative Quantitative Evidence Guide


Nerisopam Distinct Neuroanatomical Activation: Striatal c-Fos Induction vs. 1,4-Benzodiazepine Cortical Pattern

Nerisopam induces a rapid and intense expression of c-Fos immunoreactivity selectively in the rostral, dorsomedial, and lateral striatum, a pattern distinct from classical 1,4-benzodiazepines which typically activate broader cortical and limbic regions [1]. This differential neuronal activation profile confirms that Nerisopam's mechanism of action diverges fundamentally from that of 1,4-benzodiazepines, targeting the nigrostriatal system rather than generalized GABAergic potentiation [2].

Neuroscience Neuropharmacology Anxiolytics

Nerisopam 5-HT1A Agonism vs. Tofisopam Lack of Direct Serotonergic Activity

Nerisopam demonstrates direct affinity for 5-HT1 receptors with an IC50 of 7.1 x 10^-6 mol/L (7.1 μM), in stark contrast to the structurally related 2,3-benzodiazepine tofisopam, which does not bind to 5-HT1 receptors at pharmacologically relevant concentrations [1]. This serotonergic component of Nerisopam's pharmacology distinguishes it from other 2,3-benzodiazepines and may contribute to its distinct behavioral profile [2].

Receptor Pharmacology Anxiolytics Antipsychotics

Nerisopam Weak PDE Inhibition vs. Tofisopam Potent, Isoenzyme-Selective PDE4 Inhibition

Nerisopam inhibits brain cAMP-phosphodiesterase (PDE) with an IC50 of 2.4 x 10^-5 mol/L (24 μM), representing relatively weak and non-selective activity [1]. In contrast, tofisopam acts as a potent and isoenzyme-selective PDE inhibitor, with highest affinity for PDE-4A1 (IC50 = 0.42 μM) [2]. The nearly 60-fold difference in potency and the stark contrast in selectivity profile confirm that PDE inhibition is not a primary mechanism for Nerisopam, further differentiating it from its closest analog tofisopam [3].

Enzymology Signal Transduction Neuropsychopharmacology

Nerisopam Exclusive Basal Ganglia Binding Distribution vs. 1,4-Benzodiazepine Widespread Cortical/Limbic Binding

Autoradiography studies using [3H]-labeled 2,3-benzodiazepines reveal that Nerisopam's binding sites are located exclusively within the striato-pallido-nigral system (basal ganglia), with no specific labeling detected in other brain regions of the rat [1][2]. This restricted distribution pattern directly contrasts with the widespread cortical, limbic, and cerebellar binding observed for classical 1,4-benzodiazepines [3]. This anatomical specificity provides a unique neuroanatomical fingerprint for the 2,3-benzodiazepine class and for Nerisopam specifically [4].

Neuroanatomy Receptor Autoradiography Drug Targeting

Nerisopam (102771-12-0) Recommended Research Applications Based on Quantitative Differentiation


Probing 5-HT1A Receptor Contributions to Anxiolysis in the Nigrostriatal System

Given its unique profile combining measurable 5-HT1A affinity (IC50 = 7.1 μM) and exclusive targeting of the basal ganglia, Nerisopam serves as a valuable pharmacological tool for dissecting the role of 5-HT1A receptors within the striato-pallido-nigral circuitry in anxiety-related behaviors [1]. It is particularly suited for studies seeking to avoid the broad serotonergic, noradrenergic, and dopaminergic modulation seen with other 5-HT1A ligands. This application is directly supported by evidence of its 5-HT1A agonism and its selective activation of striatal c-Fos expression [2].

Investigating Basal Ganglia-Specific Mechanisms in Anxiolytic and Antipsychotic Drug Action

Nerisopam is the optimal choice for studies focused on the basal ganglia as a therapeutic target for anxiety and psychosis, due to the demonstrated exclusive localization of its binding sites to the striato-pallido-nigral system [1]. This contrasts with classical antipsychotics and anxiolytics which act on multiple brain regions [2]. Researchers can leverage Nerisopam to investigate how selective modulation of this circuitry translates to behavioral outcomes without the confounding effects of cortical or limbic engagement, a hypothesis directly supported by autoradiography and c-Fos mapping data [3].

Differentiating Between GABA-A Agonism and PDE Inhibition in 2,3-Benzodiazepine Behavioral Pharmacology

Nerisopam, with its weak and non-selective PDE inhibition (IC50 = 24 μM), provides a critical comparative control for the more potent and selective PDE inhibitor tofisopam (IC50 = 0.42 μM for PDE-4A1) [1]. Researchers can use Nerisopam to delineate whether the behavioral effects of 2,3-benzodiazepines stem primarily from GABA-A receptor modulation or from PDE inhibition. This comparative approach is essential for target validation studies and for understanding the polypharmacology of this unique drug class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nerisopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.